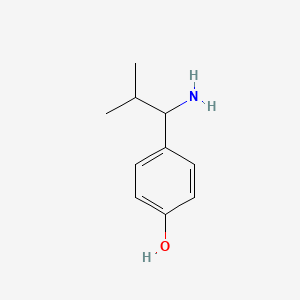
4-(1-Amino-2-methylpropyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Amino-2-methylpropyl)phenol ist eine organische Verbindung mit der Summenformel C10H15NO. Es besteht aus einem Phenolring (Phenol) mit einer angehängten Aminogruppe und einer Methylgruppe.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von 4-(1-Amino-2-methylpropyl)phenol kann durch nucleophile aromatische Substitutionsreaktionen erfolgen. Diese Reaktionen beinhalten den Austausch eines Substituenten in einem aromatischen Ring durch ein Nucleophil. Beispielsweise kann die Reaktion eines Arylhalogenids mit einem Nucleophil unter bestimmten Bedingungen das gewünschte Phenolderivat ergeben .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für this compound beinhalten typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Diese Verfahren können die Verwendung von fortschrittlichen Katalysatoren und kontrollierten Reaktionsumgebungen umfassen, um den nucleophilen Substitutionsprozess zu erleichtern .
Analyse Chemischer Reaktionen
Reaktionstypen
4-(1-Amino-2-methylpropyl)phenol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Phenolgruppe kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Die Aminogruppe kann reduziert werden, um entsprechende Amine zu bilden.
Substitution: Die Verbindung kann je nach eingesetzten Reagenzien und Bedingungen elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nucleophile oder Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert spielen eine entscheidende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen vom jeweiligen Reaktionsweg ab. Beispielsweise kann die Oxidation der Phenolgruppe zu Chinonen führen, während die Reduktion der Aminogruppe zu primären Aminen führen kann. Substitutionsreaktionen können zu verschiedenen substituierten Phenolderivaten führen .
Wissenschaftliche Forschungsanwendungen
4-(1-Amino-2-methylpropyl)phenol hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Neuropharmakologie: Es wurde auf seine Fähigkeit untersucht, die Aufnahme von Aminen durch das Gehirn zu hemmen, was es in der Neuropharmakologie und der Neurowissenschaftlichen Forschung relevant macht.
Allosterische Modulation von Hämoglobin: Verbindungen, die strukturell mit this compound verwandt sind, haben starke allosterische Wirkungen auf Hämoglobin gezeigt, die Auswirkungen auf den Sauerstofftransport im Blut und verwandte Erkrankungen haben könnten.
Analytische Methoden: Seine Fähigkeit, die Amineinnahme zu hemmen, wurde als analytische Methode für Amine untersucht.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit Amintransportern oder -rezeptoren im Nervensystem. Durch Hemmung der Aufnahme von Aminen kann es die Neurotransmitterspiegel und die neuronale Signalübertragung verändern. Diese Modulation der Neurotransmitterspiegel kann sich auf Verhaltensweisen und physiologische Prozesse auswirken, die durch Neurotransmitter reguliert werden.
Wirkmechanismus
The mechanism of action of 4-(1-Amino-2-methylpropyl)phenol involves its interaction with amine transporters or receptors in the nervous system. By inhibiting the uptake of amines, it can alter neurotransmitter levels and neuronal signaling. This modulation of neurotransmitter levels can impact behaviors and physiological processes regulated by neurotransmitters.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(2-Amino-2-methylpropyl)phenol: Diese Verbindung ist strukturell ähnlich und weist ähnliche Eigenschaften und Anwendungen auf.
Phenol, 4-(1-methylpropyl)-: Eine weitere verwandte Verbindung mit einer ähnlichen Phenolstruktur.
Einzigartigkeit
4-(1-Amino-2-methylpropyl)phenol ist durch seine spezifische Kombination aus einem Phenolring mit einer Aminogruppe und einer Methylgruppe einzigartig. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die es in verschiedenen Forschungs- und industriellen Anwendungen wertvoll machen.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
4-(1-amino-2-methylpropyl)phenol |
InChI |
InChI=1S/C10H15NO/c1-7(2)10(11)8-3-5-9(12)6-4-8/h3-7,10,12H,11H2,1-2H3 |
InChI-Schlüssel |
YZAPLTBLRYGSEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=C(C=C1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


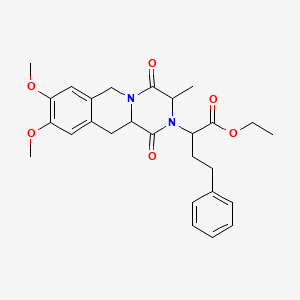

![Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B12289476.png)

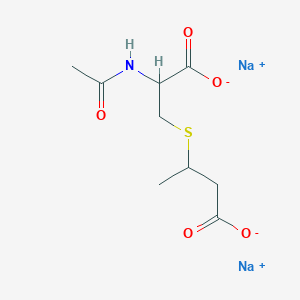
![3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12289486.png)

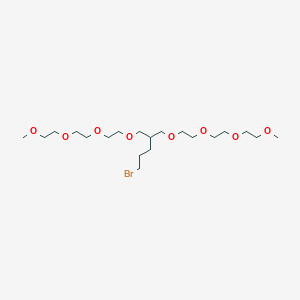


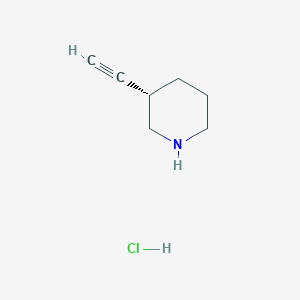
![14-(5,6-Dimethylheptan-2-yl)-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B12289536.png)
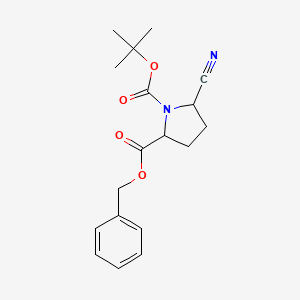
![(3S,5S,6R)-3-[(3R)-4-Bromo-3-hydroxybutyl]-2-oxo-5,6-diphenyl-4-morpholinecarboxylic Acid tert-Butyl Ester](/img/structure/B12289546.png)
